An In-depth Technical Guide to the Chemical Properties of Divanillin
An In-depth Technical Guide to the Chemical Properties of Divanillin
For Researchers, Scientists, and Drug Development Professionals
Divanillin, also known as dehydrodivanillin or 5,5'-bivanillin, is a homodimer of vanillin formed through oxidative coupling.[1][2] This symmetrical biphenyl compound has garnered significant interest for its roles as a taste enhancer, a bio-based building block for polymers, and a promising therapeutic agent.[1][3] Its unique structure, featuring two vanillin units linked by a C-C bond, gives rise to a distinct set of chemical and physical properties that are critical for its application in various scientific fields.[1][4]
This guide provides a comprehensive overview of the core chemical properties of divanillin, detailed experimental methodologies for their determination, and visualizations of key chemical processes and biological interactions.
Chemical Identity and Structure
Divanillin is structurally characterized by two vanillin moieties connected at their 5-positions. This linkage creates a biphenyl structure with aldehyde, hydroxyl, and methoxy functional groups on each aromatic ring.
Table 1: Chemical Identifiers for Divanillin
| Identifier | Value |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde |
| Alternate IUPAC Name | 3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde[5] |
| CAS Number | 2092-49-1 |
| Molecular Formula | C₁₆H₁₄O₆[4] |
| Molecular Weight | 302.28 g/mol [5] |
| Synonyms | Dehydrodivanillin, 5,5'-Bivanillin |
Physicochemical Properties
The physical state and solubility of divanillin are fundamental to its handling, formulation, and application. The compound is typically a white to pale yellow crystalline solid with a characteristic fruity, vanilla-like aroma.[5]
Table 2: Summary of Physical Properties of Divanillin
| Property | Value | Source |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 315.0 °C (@ 760 mm Hg) | [5] |
| Boiling Point (est.) | 486.0 - 487.0 °C (@ 760 mm Hg) | [5] |
| Water Solubility (est.) | 294.8 mg/L (@ 25 °C) | [5] |
| Organic Solvent Solubility | Soluble in ethanol, benzyl alcohol, chloroform, acetone | [1][5] |
Table 3: Summary of Computed Chemical Properties of Divanillin
| Property | Value | Source |
| logP (o/w) | 0.567 - 1.70 | [5] |
| Polar Surface Area | 93.1 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
Chemical Reactivity and Pathways
Divanillin's reactivity is primarily dictated by its phenolic hydroxyl groups and aromatic aldehyde functions. These groups make it a versatile molecule for chemical synthesis and a potent agent in biological systems.
Synthesis via Oxidative Coupling
The most common synthesis route to divanillin is the oxidative dimerization of vanillin. This reaction can be catalyzed by enzymes (like peroxidases) or chemical oxidants such as ferric chloride (FeCl₃) or sodium persulfate (Na₂S₂O₈).[1] This process mimics the natural formation of lignin-related biphenyl structures.
Biological Activity: Inhibition of FAK/PI3K/Akt Pathway
In drug development, divanillin has shown potential as an anti-metastatic agent. Studies have demonstrated that it can inhibit the FAK/PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and migration.[1] By binding to the Focal Adhesion Kinase (FAK), divanillin disrupts downstream signaling, leading to a decrease in the metastatic potential of cancer cells.
Experimental Protocols
Accurate determination of chemical properties requires standardized experimental methods. Below are detailed protocols for key analytical procedures relevant to divanillin.
Synthesis: Enzymatic Oxidative Coupling of Vanillin
This protocol describes a common laboratory-scale synthesis of divanillin from vanillin using a peroxidase enzyme.
-
Objective: To synthesize divanillin via enzymatic dimerization of vanillin.
-
Materials:
-
Vanillin (Substrate)
-
Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP) (Catalyst)
-
Hydrogen Peroxide (H₂O₂) (Oxidant)
-
Phosphate Buffer (e.g., pH 5.0)
-
Ethyl Acetate (Extraction Solvent)
-
Anhydrous Sodium Sulfate (Drying Agent)
-
-
Procedure:
-
Dissolve a known concentration of vanillin in the phosphate buffer in a reaction vessel.
-
Add the peroxidase enzyme to the solution and stir gently.
-
Initiate the reaction by adding hydrogen peroxide dropwise over a period of 30-60 minutes while maintaining a constant temperature (e.g., 50°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the consumption of vanillin), quench the reaction.
-
Extract the product from the aqueous solution using ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude divanillin product.
-
Purify the product via recrystallization or column chromatography.
-
Characterization: Determination of Total Phenolic Content (TPC)
The Folin-Ciocalteu assay is a standard method for quantifying the total phenolic content, which is indicative of the antioxidant potential of a compound like divanillin.[6][7][8]
-
Objective: To quantify the total phenolic hydroxyl groups in a sample.
-
Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes. In an alkaline medium, phenolic compounds reduce these complexes, resulting in a blue-colored product whose absorbance is proportional to the total phenolic content.
-
Procedure:
-
Prepare a stock solution of divanillin in a suitable solvent (e.g., ethanol).
-
In a test tube, mix an aliquot of the sample solution with the Folin-Ciocalteu reagent (typically diluted 10-fold).[6]
-
After a short incubation period (3-8 minutes), add a sodium carbonate solution (e.g., 7.5% w/v) to make the solution alkaline.[6][7]
-
Add distilled water to reach a final volume.
-
Incubate the mixture at room temperature (or slightly elevated, e.g., 40°C) for a set time (e.g., 30-90 minutes) to allow for color development.[6][7]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically ~750 nm) using a spectrophotometer.[7][8]
-
Quantify the TPC by comparing the absorbance to a calibration curve prepared using a standard phenolic compound, such as gallic acid. Results are expressed as gallic acid equivalents (GAE).[8]
-
This guide provides foundational data and methodologies for professionals working with divanillin. The provided tables offer quick reference to its key properties, while the diagrams and protocols supply the necessary detail for practical application and further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets [frontiersin.org]
- 3. Divanillin | C16H14O6 | CID 95086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. divanillin, 2092-49-1 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
